(4Z)-2-(3,4-dimethoxyphenyl)-4-[2-(4-fluorophenyl)hydrazinylidene]-1,3-oxazol-5(4H)-one
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Overview
Description
(4Z)-2-(3,4-dimethoxyphenyl)-4-[2-(4-fluorophenyl)hydrazinylidene]-1,3-oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring both dimethoxyphenyl and fluorophenyl groups, suggests it may have interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(3,4-dimethoxyphenyl)-4-[2-(4-fluorophenyl)hydrazinylidene]-1,3-oxazol-5(4H)-one typically involves the condensation of appropriate hydrazine derivatives with oxazole precursors. The reaction conditions often include:
Solvents: Common solvents such as ethanol, methanol, or dimethyl sulfoxide (DMSO).
Catalysts: Acid or base catalysts to facilitate the condensation reaction.
Temperature: Reactions are usually carried out at elevated temperatures (50-100°C) to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Continuous flow reactors: To enhance reaction efficiency and scalability.
Purification techniques: Such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
(4Z)-2-(3,4-dimethoxyphenyl)-4-[2-(4-fluorophenyl)hydrazinylidene]-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the hydrazone group to amine using reducing agents such as sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation products: Oxidized derivatives of the oxazole ring.
Reduction products: Amines and other reduced forms.
Substitution products: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
Synthesis of novel derivatives: Used as a precursor for the synthesis of new oxazole-based compounds with potential biological activities.
Biology
Biological assays: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine
Pharmacological studies: Evaluated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Material science:
Mechanism of Action
The mechanism of action of (4Z)-2-(3,4-dimethoxyphenyl)-4-[2-(4-fluorophenyl)hydrazinylidene]-1,3-oxazol-5(4H)-one would depend on its specific biological target. Generally, it may interact with:
Enzymes: Inhibiting or modulating enzyme activity.
Receptors: Binding to specific receptors to exert its effects.
Pathways: Affecting cellular signaling pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
(4Z)-2-(3,4-dimethoxyphenyl)-4-[2-(4-chlorophenyl)hydrazinylidene]-1,3-oxazol-5(4H)-one: Similar structure with a chlorine atom instead of fluorine.
(4Z)-2-(3,4-dimethoxyphenyl)-4-[2-(4-bromophenyl)hydrazinylidene]-1,3-oxazol-5(4H)-one: Similar structure with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (4Z)-2-(3,4-dimethoxyphenyl)-4-[2-(4-fluorophenyl)hydrazinylidene]-1,3-oxazol-5(4H)-one may confer unique properties, such as:
Increased lipophilicity: Enhancing its ability to cross cell membranes.
Enhanced binding affinity: Potentially improving its interaction with biological targets.
Properties
Molecular Formula |
C17H14FN3O4 |
---|---|
Molecular Weight |
343.31 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-4-[(4-fluorophenyl)diazenyl]-1,3-oxazol-5-ol |
InChI |
InChI=1S/C17H14FN3O4/c1-23-13-8-3-10(9-14(13)24-2)16-19-15(17(22)25-16)21-20-12-6-4-11(18)5-7-12/h3-9,22H,1-2H3 |
InChI Key |
LXAYUIUSDFQJNB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=C(O2)O)N=NC3=CC=C(C=C3)F)OC |
Origin of Product |
United States |
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